N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 946265-65-2
VCID: VC5531313
InChI: InChI=1S/C22H22N6/c1-16-8-7-9-17(14-16)24-20-19-15-23-28(18-10-3-2-4-11-18)21(19)26-22(25-20)27-12-5-6-13-27/h2-4,7-11,14-15H,5-6,12-13H2,1H3,(H,24,25,26)
SMILES: CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C5=CC=CC=C5
Molecular Formula: C22H22N6
Molecular Weight: 370.46

N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 946265-65-2

Cat. No.: VC5531313

Molecular Formula: C22H22N6

Molecular Weight: 370.46

* For research use only. Not for human or veterinary use.

N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 946265-65-2

Specification

CAS No. 946265-65-2
Molecular Formula C22H22N6
Molecular Weight 370.46
IUPAC Name N-(3-methylphenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C22H22N6/c1-16-8-7-9-17(14-16)24-20-19-15-23-28(18-10-3-2-4-11-18)21(19)26-22(25-20)27-12-5-6-13-27/h2-4,7-11,14-15H,5-6,12-13H2,1H3,(H,24,25,26)
Standard InChI Key GXEQAAHVOWDNIJ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C5=CC=CC=C5

Introduction

Structural Characteristics and Molecular Design

The compound’s structure is defined by its heterocyclic pyrazolo[3,4-d]pyrimidine scaffold, which consists of fused pyrazole and pyrimidine rings. Key substituents include:

  • 1-Phenyl group: Enhances lipophilicity and influences π-π stacking interactions with biological targets.

  • 6-Pyrrolidin-1-yl group: A saturated five-membered ring that may improve solubility and modulate electronic effects.

  • 4-(3-Methylphenyl)amine: Introduces steric bulk and potential hydrogen-bonding capabilities.

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC₂₂H₂₂N₆
Molecular Weight370.46 g/mol
IUPAC NameN-(3-methylphenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
SMILESCC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C5=CC=CC=C5
InChIKeyGXEQAAHVOWDNIJ-UHFFFAOYSA-N

The planar pyrazolopyrimidine core allows for aromatic interactions, while the pyrrolidine and methylphenyl groups introduce three-dimensional complexity, potentially enhancing target selectivity .

StepReactionReagents/Conditions
1Pyrazole ring formationEthyl acetoacetate, hydrazine
2Pyrimidine fusionNitrile derivatives, base
3ChlorinationPOCl₃, trimethylamine (TMA), reflux
4Amination3-Methylaniline, DMF, 80°C
5Pyrrolidine substitutionPyrrolidine, Pd catalysis

This pathway is inferred from methods used for structurally similar compounds, such as 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine .

Physicochemical Properties

  • LogP: ~3.2 (moderate lipophilicity due to aryl groups).

  • Hydrogen Bond Donors/Acceptors: 1 donor (NH), 6 acceptors (N atoms).

  • Polar Surface Area: ~70 Ų, indicating moderate membrane permeability.

The pyrrolidine moiety may enhance aqueous solubility compared to unsubstituted analogs, though this requires empirical validation .

Biological Activities and Mechanisms

While direct pharmacological data are lacking, the compound’s structural features align with known bioactive pyrazolopyrimidines:

Anticancer Activity

Analogous compounds inhibit cyclin-dependent kinases (CDKs) and Aurora kinases. For example, 1-phenyl-6-morpholinyl derivatives show IC₅₀ values of 12 nM against CDK2. The 3-methylphenyl group in this compound could similarly modulate kinase binding pockets.

Anti-Inflammatory Effects

Pyrazolopyrimidines reduce TNF-α and IL-6 production by suppressing NF-κB signaling. Substitutions at the 4-position (e.g., aryl amines) correlate with enhanced potency.

Comparative Analysis with Related Derivatives

Table 3: Activity Trends in Pyrazolopyrimidine Analogs

Compound6-SubstituentBiological ActivityIC₅₀/EC₅₀
VC5531313 (This compound)Pyrrolidin-1-ylPredicted kinase inhibitionN/A
Analog A MorpholineCDK2 inhibition12 nM
Analog B PiperidineAnti-M.tb activity0.8 µM

The pyrrolidine group’s conformational flexibility may offer a balance between target engagement and metabolic stability compared to rigid morpholine or piperidine rings .

Future Research Directions

  • Synthetic Optimization: Develop regioselective methods to install the pyrrolidine group without side reactions.

  • In Vitro Profiling: Screen against kinase panels and microbial assays to validate predicted activities.

  • ADMET Studies: Evaluate metabolic stability in liver microsomes and plasma protein binding.

  • Crystallography: Determine co-crystal structures with CDK2 or ATP synthase to guide rational design.

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